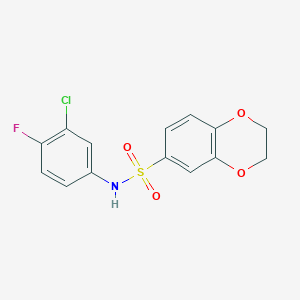
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic molecule. It contains a benzodioxine ring, a sulfonamide group, and a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
Based on its name, this compound likely has a complex three-dimensional structure. The benzodioxine ring and the phenyl ring could potentially have different orientations in space, and the presence of the chlorine and fluorine atoms could also influence the overall shape of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence its properties include its overall shape, the presence of polar groups, and the types and locations of its functional groups .Applications De Recherche Scientifique
Antiproliferative Efficacy in Cancer Treatment
This compound has shown significant antiproliferative efficacy in colon cancer cells . It has been found to induce apoptosis in these cells by producing cell cycle arrest at the G2 phase, activating the intrinsic apoptotic pathway, causing nuclear fragmentation, and increasing the levels of reactive oxygen species .
Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4 (mGlu4)
The compound has been characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This has potential implications in the treatment of neurological disorders such as Parkinson’s disease .
Synthesis of Novel Intermediates
The compound has been used in the synthesis, isolation, and characterization of novel intermediates . These intermediates have been applied in the alkylation step for the synthesis of other compounds .
Mécanisme D'action
Target of Action
The compound N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a derivative of gefitinib . Gefitinib selectively targets the mutant proteins in malignant cells . The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects multiple cellular pathways. It interrupts signaling in target cancer cells with mutated and overactive EGFR . This modulation of EGFR activity can lead to a decrease in the production of inflammatory mediators.
Pharmacokinetics
Gefitinib, a related compound, has suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The result of the compound’s action is the inhibition of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. It also modulates the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. Furthermore, it has been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-11-7-9(1-3-12(11)16)17-22(18,19)10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8,17H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNKWPBHPPUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
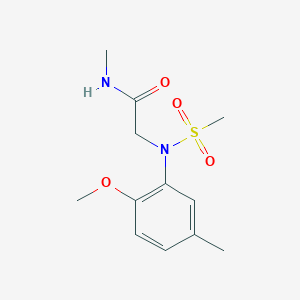
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
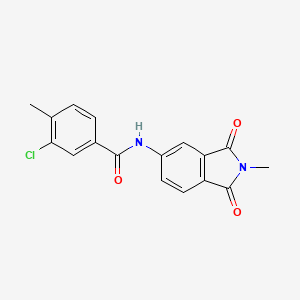
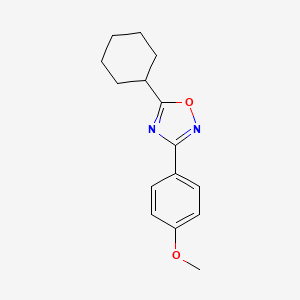
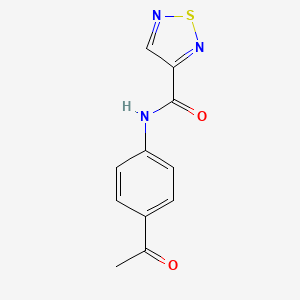
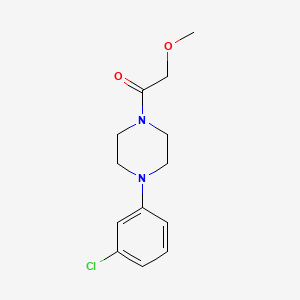
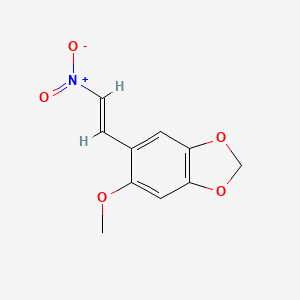

![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)

![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)